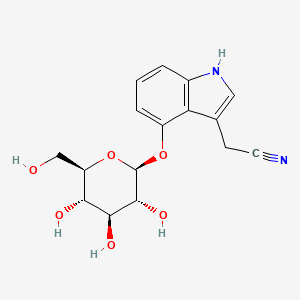
Cappariloside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cappariloside A is a member of indoles. It derives from an indole-3-acetonitrile.
Scientific Research Applications
Antiviral and Anti-Inflammatory Effects
Cappariloside A, a chemically synthesized compound, has been shown to exhibit broad-spectrum antiviral efficacy, particularly against influenza viruses such as H1N1 and H3N2. It effectively inhibits virus replication and significantly reduces the expressions of pro-inflammatory factors in host cells induced by influenza virus. The potential antiviral mechanism of Cappariloside A is through inhibiting the activation of the host IFN signaling pathway (Li et al., 2018).
Medicinal Uses of Capparis Spinosa
Capparis spinosa, the plant from which Cappariloside A is derived, has a wide range of traditional medicinal applications. Its parts are used for treating various diseases such as diabetes, skin disease, kidney disease, liver disease, rheumatism, and ulcers. The fruit and leaves of this plant have shown anti-diabetic, anti-obesity, cholesterol-lowering, and anti-hypertensive effects. Moreover, its roots, fruits, stem barks, and shoots have antimicrobial effects, and its leaves, roots, and fruits contain anti-inflammatory activity (Shahrajabian et al., 2021).
Larvicidal Effects
Cappariloside A, along with cappariloside B, has been found to exhibit strong larvicidal effects against Aedes aegypti larvae, which are vectors for diseases like dengue fever. This indicates the potential of Cappariloside A as a larvicide agent, contributing to vector control in disease prevention (Nobsathian et al., 2018).
properties
Product Name |
Cappariloside A |
|---|---|
Molecular Formula |
C16H18N2O6 |
Molecular Weight |
334.32 g/mol |
IUPAC Name |
2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H18N2O6/c17-5-4-8-6-18-9-2-1-3-10(12(8)9)23-16-15(22)14(21)13(20)11(7-19)24-16/h1-3,6,11,13-16,18-22H,4,7H2/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
ZVFUTZQNUQUJLW-YMILTQATSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=CN2)CC#N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=CN2)CC#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[2-[8-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-cyclohexyl-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1244743.png)
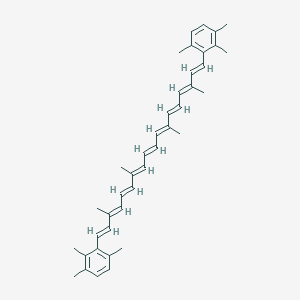



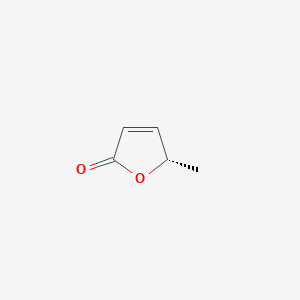
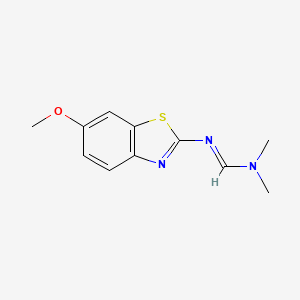
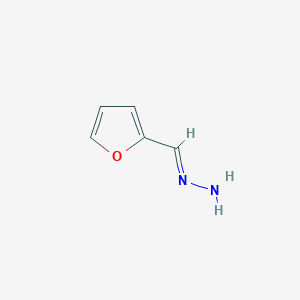
![3-[(2E)-2-[[3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B1244759.png)
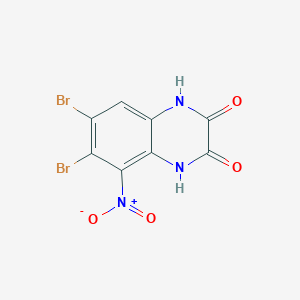
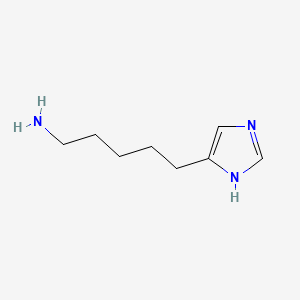
![5-bromo-3,8,9-trihydroxy-4'-methoxy-2-methyl-3-propan-2-ylspiro[2H-anthracene-4,5'-furan]-1,2'-dione](/img/structure/B1244763.png)

![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)